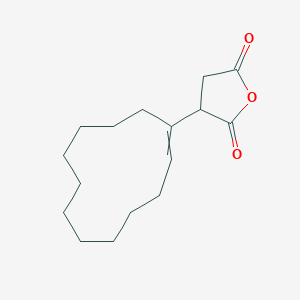
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione is an organic compound with the molecular formula C16H26O3 . It is a type of chemical entity that belongs to the subclass of chemical compounds . This compound is known for its unique structure, which includes a cyclododecyl group attached to an oxolane-2,5-dione moiety.
Métodos De Preparación
The synthesis of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of cyclododecene with maleic anhydride under specific reaction conditions . The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the oxolane-2,5-dione moiety into other functional groups.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.
Aplicaciones Científicas De Investigación
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparación Con Compuestos Similares
3-(Cyclododec-1-en-1-yl)oxolane-2,5-dione can be compared with other similar compounds, such as:
3-(2-dodecenyl)succinic anhydride: This compound has a similar structure but with a dodecenyl group instead of a cyclododecyl group.
Dihydro-3-(tetrapropenyl)furan-2,5-dione: Another related compound with a different substituent on the oxolane-2,5-dione moiety.
The uniqueness of this compound lies in its specific cyclododecyl group, which imparts distinct chemical and physical properties compared to its analogs.
Propiedades
Número CAS |
66660-10-4 |
|---|---|
Fórmula molecular |
C16H24O3 |
Peso molecular |
264.36 g/mol |
Nombre IUPAC |
3-(cyclododecen-1-yl)oxolane-2,5-dione |
InChI |
InChI=1S/C16H24O3/c17-15-12-14(16(18)19-15)13-10-8-6-4-2-1-3-5-7-9-11-13/h10,14H,1-9,11-12H2 |
Clave InChI |
FHDBLNVWPYHVBS-UHFFFAOYSA-N |
SMILES canónico |
C1CCCCCC(=CCCCC1)C2CC(=O)OC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


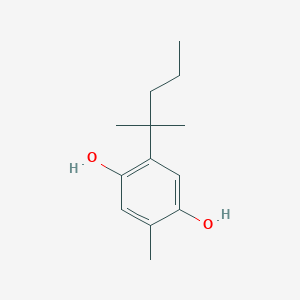
![1-(2-{3-[4-(1H-Benzimidazol-2-yl)quinolin-2-yl]phenyl}hydrazinylidene)naphthalen-2(1H)-one](/img/structure/B14485117.png)
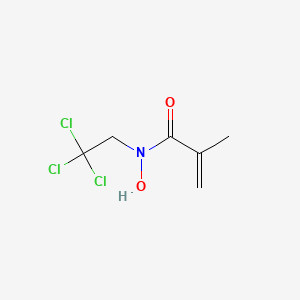
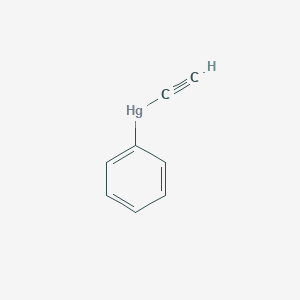
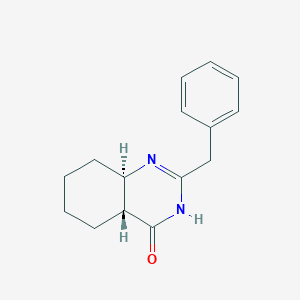
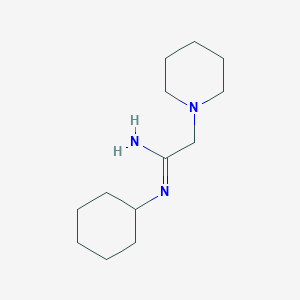
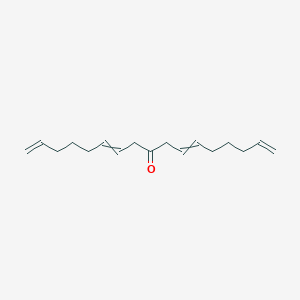


![2,6-Pyridinediamine, 3-[(4-methoxyphenyl)azo]-, monohydrochloride](/img/structure/B14485173.png)
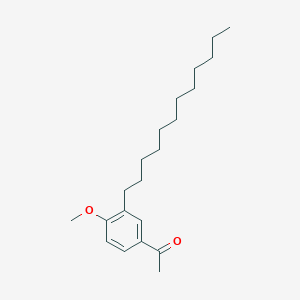
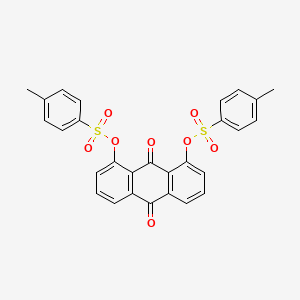
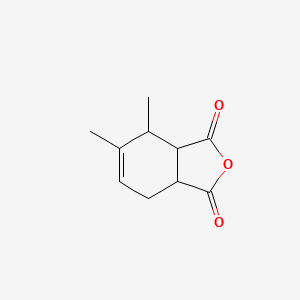
![Diethyl {3-cyano-3-[(trimethylsilyl)oxy]butyl}phosphonate](/img/structure/B14485190.png)
